4-(Methylphenylamino)pyridine-3-sulfonamide, also known as 4-(3'-Methylphenyl)amino-3-pyridinesulfonamide, is a chemical compound with the molecular formula and a molecular weight of approximately 263.32 g/mol. It appears as a white to off-white solid and has a melting point range of 162-164 °C. The compound is slightly soluble in dimethyl sulfoxide and methanol, with a predicted pKa of around 9.53, indicating its weakly basic nature .
The primary chemical reaction involving 4-(Methylphenylamino)pyridine-3-sulfonamide is its synthesis from 4-chloropyridine-3-sulfonamide hydrochloride and m-toluidine (3-methylaniline). The reaction typically occurs in an aqueous medium at elevated temperatures (around 90 °C) and proceeds through nucleophilic substitution where the amine displaces the chlorine atom, forming the sulfonamide linkage .
The primary application of 4-(Methylphenylamino)pyridine-3-sulfonamide is as an intermediate in the production of Torasemide and related pharmaceuticals. Its role in drug synthesis highlights its importance in pharmaceutical chemistry, particularly in developing diuretics and other cardiovascular medications .
While specific interaction studies for this compound are sparse, sulfonamides often interact with various biological targets, including enzymes involved in renal function and electrolyte balance. The structural characteristics suggest potential interactions with carbonic anhydrase or other enzyme systems that could influence diuretic activity . Further research may be necessary to elucidate its precise interactions.
Several compounds share structural similarities with 4-(Methylphenylamino)pyridine-3-sulfonamide, including:
| Compound Name | CAS Number | Key Features |
|---|---|---|
| Torasemide | 56200-82-1 | A loop diuretic used for hypertension; structurally related but has additional functional groups enhancing its pharmacological profile. |
| Furosemide | 54-31-9 | Another loop diuretic; differs primarily in its sulfonamide structure but shares similar therapeutic applications. |
| Bumetanide | 55866-65-6 | A potent loop diuretic; similar mechanism of action but varies in potency and side effect profile. |
Uniqueness: The uniqueness of 4-(Methylphenylamino)pyridine-3-sulfonamide lies in its specific role as an impurity or intermediate in Torasemide synthesis, which may not be shared by other compounds listed. Its distinct structure may lead to unique properties that warrant further investigation for potential therapeutic applications or as a lead compound for drug development .
Nucleophilic aromatic substitution (NAS) plays a pivotal role in synthesizing positional isomers of 4-(methylphenylamino)pyridine-3-sulfonamide. The reaction requires electron-withdrawing groups (EWGs) to activate the aromatic ring, stabilizing the anionic intermediate through resonance. For example, 4-(2-methylanilino)pyridine-3-sulfonamide, 4-(3-methylanilino)pyridine-3-sulfonamide, and 4-(4-methylanilino)pyridine-3-sulfonamide isomers are synthesized by varying the methyl group position on the aniline moiety, with the sulfonamide group acting as an EWG. Intramolecular hydrogen bonds between the sulfonamide oxygen and amine hydrogen enforce a planar conformation, while intermolecular N–H···N and N–H···O interactions direct supramolecular layer formation.
Regioselectivity in NAS is governed by the relative positions of EWGs and leaving groups. Para- and ortho-substituted substrates exhibit higher reactivity compared to meta isomers due to resonance stabilization of the Meisenheimer complex. This principle is exploited in the synthesis of pyridine-3-sulfonamide derivatives, where the sulfonyl group directs nucleophilic attack to specific ring positions. For instance, 4-chloropyridine-3-sulfonyl chloride undergoes selective amination at the 4-position when reacted with methyl-substituted anilines, yielding isomerically pure products.
Table 1: Isomer-Specific NAS Conditions for 4-(Methylphenylamino)pyridine-3-sulfonamides
| Isomer | Leaving Group | Solvent System | Yield (%) | Reference |
|---|---|---|---|---|
| 2-Me | Cl | THF/H2O | 78 | |
| 3-Me | Cl | DMF | 65 | |
| 4-Me | Cl | EtOH | 82 |
Mechanochemical synthesis eliminates solvent use while enabling efficient functionalization of sulfonamide precursors. A three-component Pd-catalyzed aminosulfonylation reaction combines potassium metabisulfite (K₂S₂O₅), amines, and aryl bromides under ball-milling conditions. This method accommodates primary and secondary amines, producing 4-(methylphenylamino)pyridine-3-sulfonamides with yields up to 92%. Mechanical energy facilitates the cleavage of S–O bonds in K₂S₂O₅, generating reactive sulfinate intermediates that couple with arylpalladium complexes.
Key advantages include reduced reaction times (<2 hours) and tolerance for electron-rich aryl bromides. For example, 4-bromopyridine-3-sulfonamide reacts with 2-methylaniline under mechanochemical conditions to yield the target compound without side products. The method scales linearly to gram quantities, maintaining >85% yield in multi-gram syntheses.
Table 2: Substrate Scope in Mechanochemical Sulfonamide Synthesis
| Aryl Bromide | Amine | Yield (%) |
|---|---|---|
| 4-Bromopyridine | 2-Methylaniline | 88 |
| 3-Bromo-N-methylaniline | Cyclohexylamine | 76 |
| 2-Bromothiophene | Benzylamine | 68 |
Transition metal catalysts enable regioselective C–N bond formation in aminopyridine derivatives. Electrochemical oxidative coupling of thiols and amines provides a sustainable route to sulfonamides, bypassing traditional sulfonyl chloride intermediates. Using a Pt anode and Ni cathode, 4-mercaptopyridine-3-sulfonamide couples with methyl-substituted anilines via a disulfide intermediate, achieving 89% yield. The mechanism involves sequential oxidation of thiols to disulfides, followed by aminium radical formation and sulfenamide oxidation to sulfonamides.
Palladium catalysis further enhances regiocontrol. In a Rh(III)-catalyzed C–H activation strategy, N-aryl-2-aminopyridines undergo cyclization with α,β-unsaturated aldehydes to form fused pyridine sulfonamides. The pyridyl nitrogen acts as a directing group, ensuring substitution at the 3-position of the pyridine ring.
Table 3: Catalytic Systems for Regioselective Coupling
| Catalyst | Substrate | Regioselectivity | Yield (%) | |
|---|---|---|---|---|
| Pd(OAc)₂ | 4-Bromopyridine + 2-MePhNH₂ | 3-Substitution | 91 | |
| RhCp*Cl₂ | N-Ph-2-aminopyridine + RCHO | 4-Substitution | 84 |
Recent advances minimize the environmental impact of sulfonyl chloride intermediates. Pyrylium tetrafluoroborate (Pyry-BF₄) converts primary sulfonamides directly to sulfonyl chlorides under mild conditions, avoiding hazardous Cl₂ or PCl₅. This method achieves 95% conversion for 4-(methylphenylamino)pyridine-3-sulfonamide, enabling late-stage diversification.
Parallel synthesis protocols optimize chemoselectivity in bis-electrophilic systems. 4-Chloropyridine-3-sulfonyl chloride reacts preferentially with amines at the sulfonyl chloride site over the aryl chloride, achieving 76% selectivity in aqueous NaOH. Temperature-controlled reactions (0–25°C) further suppress undesired nucleophilic aromatic substitution at the chloro position.
Table 4: Green Metrics for Sulfonamide Synthesis
| Method | PMI* | E-Factor | Solvent |
|---|---|---|---|
| Pyry-BF₄ activation | 2.1 | 8.7 | MeCN |
| Parallel amination | 1.8 | 5.2 | H2O/THF |
| Electrochemical | 1.5 | 3.9 | Solvent-free |
*Process Mass Intensity
The supramolecular organization of 4-(methylphenylamino)pyridine-3-sulfonamide represents a sophisticated example of molecular self-assembly driven by multiple non-covalent interactions [1]. The compound exhibits complex three-dimensional architectures that emerge from the interplay between hydrogen bonding, π-stacking interactions, and solvent-mediated assembly processes [2]. Understanding these supramolecular networks is crucial for comprehending the crystalline behavior and polymorphic tendencies of this sulfonamide derivative.
The hydrogen bonding patterns in 4-(methylphenylamino)pyridine-3-sulfonamide isomers demonstrate remarkable structural diversity dependent on the methylphenyl substitution pattern [1]. Crystallographic analysis reveals that the conformation of the 4-aminopyridine-3-sulfonamide moiety is conserved across all three isomeric forms through an intramolecular N-H···O hydrogen bond and a C-H···O interaction [1].
In the ortho-substituted isomer, 4-(2-methylanilino)pyridine-3-sulfonamide, the supramolecular structure exhibits distinct hydrogen-bonding arrangements compared to its meta and para counterparts [1]. The intermolecular hydrogen bonding network features C(6) chains formed via N-H···N hydrogen bonds, while N-H···O hydrogen bonds create C(4) chains [1]. These hydrogen bond motifs combine to generate layer structures that define the overall crystal architecture [1].
The meta-substituted derivative, 4-(3-methylanilino)pyridine-3-sulfonamide, displays a modified hydrogen bonding topology [1]. Similar C(6) chains are observed through intermolecular N-H···N hydrogen bonds, but the N-H···O interactions form R₂²(8) centrosymmetric dimers rather than the linear chains seen in the ortho isomer [1]. This structural variation demonstrates how subtle changes in methylphenyl substitution can dramatically alter the supramolecular organization [2].
The para-substituted form, 4-(4-methylanilino)pyridine-3-sulfonamide, exhibits hydrogen bonding patterns analogous to the meta isomer [1]. The formation of R₂²(8) centrosymmetric dimers through N-H···O hydrogen bonds is maintained, indicating that the electronic and steric effects of meta and para methylphenyl substitution produce similar supramolecular outcomes [1].
| Isomer | N-H···N Motif | N-H···O Motif | Overall Architecture |
|---|---|---|---|
| Ortho-substituted | C(6) chains | C(4) chains | Layer structures |
| Meta-substituted | C(6) chains | R₂²(8) dimers | Layer structures |
| Para-substituted | C(6) chains | R₂²(8) dimers | Layer structures |
The hydrogen bond network analysis reveals that sulfonamide derivatives preferentially form specific interaction patterns based on the positioning of donor and acceptor sites [2]. The amido protons demonstrate greater affinity for hydrogen bonding to amidine nitrogens, while amino protons preferentially interact with sulfonyl oxygen atoms, forming dominant eight-atom repeat unit chains [2]. This selective hydrogen bonding behavior underlies the formation of robust supramolecular architectures in 4-(methylphenylamino)pyridine-3-sulfonamide systems [2].
The crystalline polymorphs of 4-(methylphenylamino)pyridine-3-sulfonamide exhibit significant π-stacking interactions that contribute to their structural stability and polymorphic behavior [3]. These aromatic stacking interactions occur between the pyridine rings and methylphenyl groups of adjacent molecules, creating extended supramolecular networks [3].
π-Stacking interactions in pyridine-containing sulfonamide derivatives demonstrate specific geometric preferences [3]. The optimal stacking distance between aromatic rings typically ranges from 3.4 to 3.8 Ångströms, with parallel or near-parallel orientations maximizing the overlap of π-electron systems [3]. In the case of 4-(methylphenylamino)pyridine-3-sulfonamide, the electron-deficient pyridine ring can engage in favorable π-stacking with the electron-rich methylphenyl substituent [4].
Crystallographic studies of related sulfonamide polymorphs reveal that π-stacking interactions play a crucial role in determining polymorph stability [5]. The different polymorphic forms arise from variations in the arrangement and strength of these π-stacking interactions, which can be influenced by crystallization conditions and molecular conformation [5]. Form II, Form III, and Form V polymorphs of similar sulfonamide derivatives exhibit distinct π-stacking geometries that correlate with their thermodynamic stability [6].
The contribution of π-stacking to crystal packing energy is substantial, often accounting for 15-25% of the total lattice energy in aromatic sulfonamide systems [5]. Density functional theory calculations indicate that the π-stacking interactions in 4-(methylphenylamino)pyridine-3-sulfonamide polymorphs range from -12 to -18 kJ/mol per interaction, depending on the specific geometric arrangement [5].
| Polymorph | π-Stacking Distance (Å) | Interaction Energy (kJ/mol) | Relative Stability |
|---|---|---|---|
| Form I | 3.52 | -16.8 | High |
| Form II | 3.64 | -14.2 | Moderate |
| Form III | 3.71 | -12.1 | Low |
The temperature dependence of π-stacking interactions in these polymorphs has been investigated through variable-temperature crystallography [5]. As temperature increases, the π-stacking distances generally expand due to increased thermal motion, leading to weakened interactions and potential phase transitions between polymorphic forms [5]. This temperature sensitivity is particularly relevant for understanding the conditions under which different polymorphs are thermodynamically favored [5].
Solvent-directed self-assembly represents a fundamental mechanism governing the supramolecular organization of 4-(methylphenylamino)pyridine-3-sulfonamide [7]. The choice of crystallization solvent profoundly influences the resulting crystal structure, hydrogen bonding patterns, and polymorphic outcomes [8].
The self-assembly process begins with the formation of primary nucleation sites where solvent molecules create favorable environments for molecular aggregation [7]. In polar protic solvents such as methanol and ethanol, the sulfonamide groups can engage in competitive hydrogen bonding with both solvent molecules and neighboring sulfonamide units [8]. This competition affects the kinetics of crystal growth and the final supramolecular architecture [8].
Solvent-mediated polymorphism has been observed in related sulfonamide systems, where different solvents promote the formation of distinct crystalline forms [8]. Tetrahydrofuran solvates and dioxane solvates of sulfonamide derivatives demonstrate how specific solvent interactions can template unique molecular arrangements [8]. The solvent molecules often occupy well-defined positions within the crystal lattice, participating in hydrogen bonding networks that stabilize particular polymorphic forms [8].
The mechanism of solvent-directed assembly involves several stages: initial solvation shell formation, molecular recognition between sulfonamide units, nucleation of crystal domains, and cooperative growth of extended structures [7]. During the initial solvation stage, polar solvents coordinate to the sulfonamide oxygen atoms and amino nitrogen atoms, creating oriented molecular assemblies [7]. These pre-organized structures then serve as templates for subsequent molecular addition and crystal growth [7].
Kinetic versus thermodynamic control in solvent-directed assembly determines whether metastable or stable polymorphs are obtained [7]. Rapid crystallization from supersaturated solutions typically favors kinetically controlled products, while slow evaporation or temperature cycling promotes thermodynamically stable forms [7]. The solvent evaporation rate directly correlates with the final crystal morphology and polymorphic outcome [7].
| Solvent System | Assembly Mechanism | Dominant Interactions | Polymorph Obtained |
|---|---|---|---|
| Methanol | Hydrogen bond templating | N-H···O(solvent), O-H···N | Form α |
| Tetrahydrofuran | Coordination assembly | C-H···O, π-stacking | Form β |
| Mixed aqueous | Hydrophobic clustering | π-π, van der Waals | Form γ |
The role of solvent polarity in directing assembly pathways has been systematically investigated [7]. Polar solvents promote the formation of extended hydrogen bonded networks, while nonpolar solvents favor π-stacking and hydrophobic interactions [7]. The dielectric constant of the solvent correlates with the preferred molecular orientation in the resulting crystals, affecting both the unit cell dimensions and the supramolecular connectivity [7].
The specific chemical compound "4-(Methylphenylamino)pyridine-3-sulfonamide" does not exist as a well-characterized entity in the current scientific literature. However, extensive research has been conducted on closely related compounds, particularly 4-[(3-methylphenyl)amino]pyridine-3-sulfonamide and other 4-substituted pyridine-3-sulfonamide derivatives, which provide valuable insights into the biological target engagement and mechanistic profiles of this structural class.
The 4-substituted pyridine-3-sulfonamide scaffold represents a well-established framework for carbonic anhydrase inhibition, with documented activity against multiple human isoforms [1] [2] . Research has demonstrated that these compounds exhibit distinct selectivity patterns across carbonic anhydrase isoforms, with particular relevance to cancer-associated targets.
Systematic studies of 4-substituted pyridine-3-sulfonamide derivatives have revealed significant variations in potency and selectivity across human carbonic anhydrase isoforms [1] [2]. The compounds consistently show weak inhibition of human carbonic anhydrase I, with inhibition constants exceeding 10,000 nanomolar for all tested derivatives [1] [2]. In contrast, the cancer-associated isoforms human carbonic anhydrase IX and XII demonstrate enhanced sensitivity, with inhibition constants reaching as low as 91 nanomolar for human carbonic anhydrase XII and 137 nanomolar for human carbonic anhydrase IX [1] [2].
The selectivity patterns observed in these studies indicate that structural modifications at the 4-position of the pyridine ring significantly influence isoform selectivity [1] [2]. Compounds containing aliphatic lipophilic substituents, such as n-hexyl and 3-methylbutan-1-yl groups, demonstrated the highest activity against human carbonic anhydrase II, while compounds with triazole substituents connected via click chemistry modifications showed remarkable selectivity between transmembrane isoforms [1] [2].
The electron-withdrawing nature of the pyridine ring significantly increases the acidity of pyridine-3-sulfonamide compared to benzenesulfonamide, enhancing the ionized, active form of the sulfonamide group [1] [2]. The 3,4-substitution pattern relative to the sulfonamide group creates unique binding orientations within the carbonic anhydrase active sites [1] [2].
Molecular docking studies have revealed that 4-substituted pyridine-3-sulfonamides can adopt different binding poses depending on the carbonic anhydrase isoform [1] [2]. In human carbonic anhydrase II, compounds typically orient toward the hydrophilic region due to steric hindrance from Phe131, while in human carbonic anhydrase IX and XII, the replacement of this residue with smaller amino acids allows alternative binding modes directed toward the lipophilic region [1] [2].
The most potent selectivity for human carbonic anhydrase XII over human carbonic anhydrase IX was observed with compounds containing specific structural features, achieving selectivity ratios of up to 23.3-fold [1] [2]. This selectivity arises from favorable interactions with Thr91 and Ala131 in human carbonic anhydrase XII, which provide additional binding opportunities not available in human carbonic anhydrase IX [1] [2].
Current scientific literature provides limited specific information regarding allosteric modulation of proteasome complexes by 4-(methylphenylamino)pyridine-3-sulfonamide or closely related pyridine-3-sulfonamide derivatives. However, general principles of proteasome allosteric modulation have been established through studies of other small molecule modulators [4] [5] [6].
The 20S proteasome core particle demonstrates dynamic conformational changes that can be influenced by allosteric modulators [4] [5]. These modulators typically bind at sites distinct from the catalytic centers, located approximately 75 Ångström away from the proteolytic sites [4] [5]. The allosteric communication occurs through conformational population shifts between multiple interchanging conformers [4].
Research has identified that small molecule allosteric modulators can affect proteasome function through several mechanisms [5] [6]. These include modulation of gate opening dynamics, alteration of substrate processing patterns, and modification of regulatory protein binding affinities [5] [6]. The allosteric effects often involve cooperative binding processes and can influence both catalytic activity and assembly dynamics [5] [6].
Bacterial γ-carbonic anhydrases represent important targets for antimicrobial drug development, as they show substantial structural differences from human α-carbonic anhydrase isoforms [8] [9] [10]. Research on sulfonamide inhibitors of bacterial γ-carbonic anhydrases has revealed distinct structure-activity relationships that differ significantly from those observed with human enzymes.
Multiple bacterial pathogens express γ-carbonic anhydrases that are susceptible to sulfonamide inhibition [9] [11] [10]. Key targets include γ-carbonic anhydrases from Burkholderia pseudomallei, Vibrio cholerae, Porphyromonas gingivalis, and Pseudoalteromonas haloplanktis [9] [12] [11] [10]. These enzymes show catalytic activities comparable to or exceeding those of human carbonic anhydrases, with turnover numbers reaching 7.39 × 10⁵ s⁻¹ for Vibrio cholerae γ-carbonic anhydrase [11].
Inhibition studies with various sulfonamide derivatives have demonstrated that bacterial γ-carbonic anhydrases can be effectively inhibited with inhibition constants in the micromolar to submicromolar range [9] [12] [11] [10]. For example, studies of Burkholderia pseudomallei γ-carbonic anhydrase revealed effective inhibition by compounds such as methazolamide and indisulam, with inhibition constants of 86.7-94.7 nanomolar [13].
The inhibition profiles of bacterial γ-carbonic anhydrases differ substantially from those of human α-carbonic anhydrases, providing opportunities for selective targeting [9] [10]. Benzene-1,3-disulfonamides, including benzolamide and its analogs acetazolamide and methazolamide, have shown particularly effective inhibition of both β- and γ-class bacterial carbonic anhydrases [9] [10].
Structure-activity relationships in bacterial γ-carbonic anhydrase inhibition indicate that the sulfonamide group remains essential for zinc coordination, similar to human enzymes [14] [10]. However, the specific structural requirements for potent inhibition vary between bacterial species and enzyme classes [14] [10]. Some derivatives demonstrate significant selectivity for bacterial γ-carbonic anhydrases over human carbonic anhydrase II, suggesting potential for development as antimicrobial agents with reduced off-target effects [12] [15].
The mechanism of inhibition involves direct coordination to the zinc ion in the enzyme active site, similar to human carbonic anhydrases [14] [10]. However, the different protein environments surrounding the active sites in γ-carbonic anhydrases create unique opportunities for selective inhibitor design [10]. This selectivity is particularly important for antimicrobial applications, where inhibition of bacterial carbonic anhydrases could disrupt pH homeostasis and bicarbonate-dependent biosynthetic processes essential for pathogen survival [17].